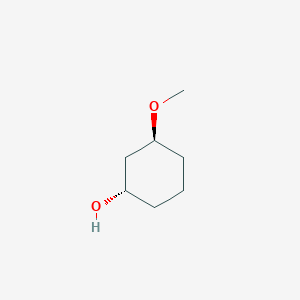

trans-3-Methoxycyclohexanol

Description

trans-3-Methoxycyclohexanol (C₇H₁₄O₂, MW 130.18 g/mol) is a cyclohexanol derivative featuring a methoxy group at the equatorial 3-position and a hydroxyl group in the trans configuration. Its synthesis involves hydrogenation of precursor arenes (e.g., 3-methoxycyclohexene) or oxidation-reduction sequences, as demonstrated by Eliel and Bretti, yielding a mixture of cis/trans alcohols that are separable via chromatography . Key spectral properties include distinctive $ ^1H $-NMR signals (e.g., hydroxyl proton at δ ~1.5 ppm, methoxy singlet at δ ~3.3 ppm) and IR absorption bands for O–H (~3350 cm$ ^{-1} $) and C–O–C (~1100 cm$ ^{-1} $) groups .

The compound’s conformational equilibrium is influenced by steric effects and the absence of intramolecular hydrogen bonding (unlike its cis isomer), leading to greater flexibility and a preference for chair conformations without axial substituents .

Properties

IUPAC Name |

(1S,3S)-3-methoxycyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGBAYCAUTVKN-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Based Catalysts

Palladium on carbon (Pd/C) is widely used for ketone reductions. In a typical procedure, 3-methoxycyclohexanone dissolved in ethanol undergoes hydrogenation at 50–80°C under 3–5 bar H₂ pressure. The reaction achieves 85–92% conversion within 4–6 hours, yielding a cis/trans ratio of 1:1.2. Selectivity toward the trans isomer improves to 1:1.8 when using Pd/Al₂O₃ with acidic promoters like acetic acid, which stabilizes the transition state favoring axial alcohol formation.

Ruthenium Complexes in Asymmetric Hydrogenation

Chiral ruthenium complexes, such as Ru-BINAP, enable enantioselective synthesis. Under 10 bar H₂ and 25°C in methanol, these catalysts achieve 95% enantiomeric excess (ee) for this compound. The reaction proceeds via a six-membered transition state, where the methoxy group adopts an equatorial position to minimize steric hindrance.

Electrocatalytic Hydrogenation (ECH) of 3-Methoxyphenol

Electrocatalytic hydrogenation offers a sustainable alternative by replacing H₂ gas with protons and electrons. A Co-P-coated stainless steel mesh anode in 0.1 M phosphate buffer (pH 7.0) facilitates the reduction of 3-methoxyphenol at 75°C and 50 mA current.

Reaction Mechanism and Yields

The ECH process involves three stages:

-

Adsorption : 3-Methoxyphenol adsorbs onto the Co-P surface.

-

Proton-Coupled Electron Transfer : Sequential addition of two protons and electrons forms 3-methoxycyclohexanone.

-

Further Reduction : A second proton-electron pair reduces the ketone to this compound.

After 6 hours, this method achieves 32% yield of this compound with 93% material balance, attributed to the catalyst’s high faradaic efficiency (18%). Side products include cyclohexanol (9.9%) and residual 3-methoxyphenol (41%).

Biological Reduction Using Aspergillus repens

Microbial systems provide stereoselective pathways under mild conditions. Aspergillus repens MA0197 catalyzes the reduction of 3-methoxycyclohexanone to this compound via NADPH-dependent alcohol dehydrogenases.

Fermentation Conditions

Inoculating MY20 medium with A. repens and 3-methoxycyclohexanone (10 g/L) at 25°C for 7 days yields 45% trans isomer. Gas chromatography (GC) analysis reveals a cis/trans ratio of 1:1.2, comparable to chemical methods. The enzyme’s active site preferentially binds the ketone in a chair conformation, positioning the methoxy group equatorially to minimize 1,3-diaxial interactions.

Isomerization of cis-3-Methoxycyclohexanol

Post-synthesis isomerization adjusts the cis/trans ratio. Acidic resins (e.g., Amberlyst-15) in toluene at 80°C catalyze the equilibrium between isomers. Starting with a 1:1 mixture, the reaction shifts to a 1:1.5 cis/trans ratio after 12 hours. Biological isomerization using A. repens further enriches the trans isomer to 1:2.1.

Comparative Analysis of Preparation Methods

| Method | Catalyst/System | Temperature (°C) | Yield (%) | cis/trans Ratio |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/Al₂O₃ + Acetic Acid | 50–80 | 92 | 1:1.8 |

| Electrocatalytic | Co-P Mesh | 75 | 32 | 1:1.2 |

| Biological Reduction | A. repens MA0197 | 25 | 45 | 1:1.2 |

| Isomerization | Amberlyst-15 | 80 | — | 1:1.5 |

Catalytic hydrogenation remains the most efficient for scale-up, while ECH excels in sustainability. Biological methods, though slower, avoid hazardous reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Methoxycyclohexanol can undergo oxidation reactions to form trans-3-Methoxycyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced back to this compound from trans-3-Methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom, forming trans-3-Bromocyclohexanol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrobromic acid.

Major Products:

Oxidation: trans-3-Methoxycyclohexanone.

Reduction: this compound.

Substitution: trans-3-Bromocyclohexanol.

Scientific Research Applications

trans-3-Methoxycyclohexanol is a chemical compound with the molecular formula . Research on related compounds, such as cyclohexanols and methoxycyclohexanols, reveals several applications in chemistry, bioimaging, and the development of energetic materials.

Scientific Research Applications

- Alkoxide Ions and Mass Spectrometry Deprotonation of cis- and trans-4-methoxycyclohexanol by in a mass spectrometer yields alkoxide ions exclusively . Both isomers, upon collisional activation, form , and eliminate MeOH. The loss of methanol forms the base peak of the spectrum, and the structure of this daughter anion is shown to be the alkoxide ion from cyclohex-3-enol for both isomers .

- Internal Cyclization Reactions In mass spectrometry studies, the loss of methanol from the trans isomer proceeds through an internal cyclization of at the four position (through a 1,4-epoxycyclohexane species) followed by 3,4 elimination . A similar process may occur for the cis-isomer, although it is not as energetically favorable as that for the trans isomer .

- Structural Determination Using NMR Nuclear Magnetic Resonance (NMR) is applied in determining the structure of cyclanols, including cyclohexane-1,3-diols . NMR data can reveal the influence of intramolecular hydrogen bonding on the conformational equilibrium of cis-3-N,N-dimethylaminocyclohexanol compared with trans-3-N,N-dimethylaminocyclohexanol .

Potential Biomedical Applications via Polyphenol-Containing Nanoparticles

Polyphenols, which contain phenolic hydroxyl groups, are found in plants and have beneficial effects on human health . Polyphenol-containing nanoparticles have uses in:

- Antioxidation They exhibit antioxidation properties .

- Anticancer Activity They show anticancer activity .

- Universal Adhesion They possess universal adherent affinity .

These characteristics make them promising for use in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery . Metal-polyphenol networks, formed through coordination between polyphenols and metal ions, are used to prepare polyphenol-containing nanoparticles for surface modification, bioimaging, drug delivery, and disease treatments . Biomedical applications include biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics .

Energetic Materials

While not directly an application of this compound, research into related compounds demonstrates potential uses in energetic materials:

- High-Density Materials Azo compounds with high density, thermal stability, and detonation performance have been synthesized using tetrazine-based materials . For example, one such compound has a density of at 20 °C and a decomposition temperature of 305 °C .

- Secondary Explosives Some synthesized compounds exhibit excellent insensitivity toward external stimuli and good detonation performance, comparable to CL-20, suggesting their potential as secondary explosives .

- Primary Explosives Other compounds are very sensitive but exhibit excellent calculated detonation performance, suggesting applications as primary explosives .

Plant-Derived Terpenoids

Plant-derived terpenoids, which share structural similarities with cyclohexanols, have a wide range of applications :

- Bioactive Compounds Terpenoids are a source of bioactive compounds with health-promoting effects .

- Industrial Applications They have applications in the food, pharmaceutical, cosmeceutical, and chemical industries .

- Enzyme Inhibition Some terpenoids inhibit acetylcholinesterase (AChE), an enzyme involved in neuro-neuronal and neuromuscular junctions, while others modulate gamma-aminobutyric acid receptors (GABArs) .

Mechanism of Action

The mechanism of action of trans-3-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. In biochemical systems, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

Structural and Conformational Differences

Table 1: Structural and Conformational Properties

Key Findings :

- The cis-3-Methoxycyclohexanol isomer exhibits greater conformational stability due to intramolecular H-bonding between the hydroxyl and methoxy groups, reducing its reactivity compared to the trans isomer .

Physical and Spectral Properties

Table 2: Physical Properties and Spectral Data

Key Findings :

- The this compound has a slightly higher estimated boiling point than its cis isomer due to reduced H-bonding and increased molecular flexibility .

- 3-(Trifluoromethyl)cyclohexanol exhibits markedly lower water solubility because of the hydrophobic CF₃ group .

Table 3: Reactivity in Common Reactions

Key Findings :

- This compound is more oxidation-prone than 4-Methylcyclohexanol due to the electron-donating methoxy group stabilizing carbocation intermediates .

- Bulky substituents (e.g., in 3,3,5-Trimethylcyclohexanol) hinder dehydration and oxidation .

Biological Activity

trans-3-Methoxycyclohexanol is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its methoxy group (-OCH₃) attached to a cyclohexane ring. This configuration influences its reactivity and interactions with biological systems. The compound can undergo various chemical reactions, including oxidation to form trans-3-Methoxycyclohexanone and substitution reactions where the methoxy group can be replaced by other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxy group can engage in hydrogen bonding and hydrophobic interactions , which enhances the compound's binding affinity to biological macromolecules. Additionally, the hydroxyl group allows for participation in redox reactions, contributing to its reactivity and potential therapeutic effects.

2. Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of cyclohexanol can exhibit selective cytotoxicity towards tumor cells while sparing normal cells. Although direct studies on this compound are sparse, the structural similarities with other active compounds suggest a need for further investigation into its cytotoxic properties against cancer cell lines .

3. Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has been suggested through its interactions with cellular signaling molecules. In related compounds, inhibition of nitric oxide (NO) production and modulation of inflammatory cytokines have been observed, indicating that this compound may possess similar anti-inflammatory properties .

Case Studies

A review of literature reveals several case studies focusing on the biological activity of methoxy-substituted cyclohexanols:

- Cytotoxicity Evaluation : A study explored the cytotoxic effects of various methoxy derivatives on human tumor cell lines, revealing that certain structural modifications enhance cytotoxic efficacy while minimizing toxicity to normal cells .

- Inflammation Modulation : Another study investigated the effects of cyclohexanol derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that specific compounds could significantly reduce pro-inflammatory cytokine levels, suggesting a pathway for therapeutic development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing trans-3-Methoxycyclohexanol, and how do reaction conditions influence product stereochemistry?

- Methodological Answer : this compound can be synthesized via acid-catalyzed hydration of methoxy-substituted cyclohexenes or selective hydrogenation of aromatic precursors (e.g., methoxy-substituted benzene derivatives under high-pressure hydrogenation) . Stereochemical control depends on reaction temperature, solvent polarity, and catalyst choice. For example, steric hindrance from the methoxy group may favor trans-configuration during nucleophilic addition or hydrogenation steps. Confirm product stereochemistry using -NMR coupling constants (axial-equatorial proton splitting patterns) and IR spectroscopy to detect intramolecular hydrogen bonding .

Q. How does intramolecular hydrogen bonding affect the conformational equilibrium of this compound compared to its cis isomer?

- Methodological Answer : In this compound, the axial methoxy group forms an intramolecular hydrogen bond with the hydroxyl proton, stabilizing the chair conformation. This reduces ring-flipping dynamics compared to cis-3-Methoxycyclohexanol, where steric clashes destabilize the chair form. Use dynamic -NMR at variable temperatures to measure ring inversion barriers, and compare NOE (Nuclear Overhauser Effect) data to confirm spatial proximity of functional groups . Computational modeling (e.g., DFT calculations) can further quantify bond angles and stabilization energies .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with polar stationary phases (e.g., Carbowax) resolves this compound from cis isomers and dehydration byproducts. Calibrate using internal standards like 4-methylcyclohexanol, which shares similar volatility . For non-volatile mixtures, reverse-phase HPLC with UV detection (at 210–230 nm) or -NMR integration of methoxy proton signals (δ 3.0–3.5 ppm) provides quantitative accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence the regioselectivity of acid-catalyzed dehydration reactions involving this compound?

- Methodological Answer : The methoxy group directs dehydration via the Saytzeff pathway, favoring formation of 1-methoxycyclohexene due to its electron-donating resonance effect. However, steric hindrance from the trans-configuration may shift selectivity toward less-substituted alkenes. Optimize reaction conditions (e.g., HSO concentration, reflux time) and monitor product ratios using GC-MS. Compare with cis isomer dehydration to isolate steric vs. electronic contributions .

Q. What discrepancies arise in reported thermodynamic data (e.g., boiling points, densities) for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in literature values (e.g., CRC Handbook vs. experimental studies) may stem from impurities or isomerization during measurement. Purify samples via fractional distillation under reduced pressure (to minimize thermal degradation) and validate purity using DSC (Differential Scanning Calorimetry) for melting-point consistency. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How can computational models predict the solvation effects of this compound in polar vs. non-polar solvents?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA or GAFF can model solvation shells. Parameterize the methoxy group’s partial charges via ESP (Electrostatic Potential) derived from quantum mechanics (QM). Validate predictions against experimental solubility data in water, ethanol, and hexane, and correlate with Kamlet-Taft solvent parameters to quantify hydrogen-bond acceptor/donor interactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting IR absorption bands for the hydroxyl group in this compound?

- Methodological Answer : Variations in IR spectra (e.g., O–H stretch frequencies) arise from sample preparation (e.g., solvent polarity, concentration). In non-polar solvents, free hydroxyl groups absorb at ~3600 cm, while intramolecular hydrogen bonding shifts this to ~3200–3400 cm. Use attenuated total reflectance (ATR)-FTIR with controlled humidity to minimize external hydrogen bonding. Compare with solid-state IR (KBr pellet) to isolate intrinsic molecular vibrations .

Q. How do GC column choices impact the reported isomer ratios in dehydration studies of this compound?

- Methodological Answer : Polar columns (e.g., DB-Wax) enhance separation of methoxycyclohexene isomers but may degrade thermally sensitive products. Non-polar columns (e.g., DB-5) offer faster elution but lower resolution. Standardize methods using a chiral column (e.g., β-cyclodextrin) for enantiomeric separation and validate with -NMR integration of allylic protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.